N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide
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Overview
Description
N’-[(3Z)-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the reaction of indole derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with a hydrazine derivative in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(3Z)-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Cyanoacetamides: Known for their utility in the synthesis of biologically active heterocyclic compounds.
Uniqueness
N’-[(3Z)-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific chemical structure, which combines an indole derivative with a pyridine-4-carbohydrazide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]iminopyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-23(4-2)13-24-16-8-6-5-7-15(16)17(19(24)26)21-22-18(25)14-9-11-20-12-10-14/h5-12,26H,3-4,13H2,1-2H3 |
InChI Key |
NDCWLQUOPLOZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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